
C 87
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C 87 is a small-molecule inhibitor of tumor necrosis factor-alpha (TNF-α). It binds to TNF-α and inhibits its cytotoxicity with an IC50 of 8.73 μM . This compound is known for its potential in blocking TNF-α-triggered signaling pathways, making it a valuable tool in scientific research, particularly in studies related to inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C 87 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions involving the formation of carbon-nitrogen bonds.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its binding affinity and specificity for TNF-α.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce intermediate compounds.
Continuous Flow Synthesis: Continuous flow synthesis techniques are employed to improve efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C 87 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: Various substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .
Scientific Research Applications
Immunosuppressive Effects
One of the most significant applications of Compound C-87 is its role as an immunosuppressant. Research has demonstrated that it effectively suppresses immune responses to various antigens. A study comparing Compound C-87 with azathioprine showed that C-87 provided more effective suppression of immune responses to sheep red blood cells (RBCs) than azathioprine, a commonly used immunosuppressive drug .
Table 1: Comparative Efficacy of Compound C-87 and Azathioprine
Treatment | Immune Response Suppression (%) |
---|---|
Compound C-87 | Higher than Azathioprine |
Azathioprine | Lower than Compound C-87 |
Potential in Cancer Therapy
Recent studies have explored the application of Compound C-87 in oncology, particularly in targeting glioblastoma cells. An investigation into mitochondrial dysregulation in brain cancer cell lines (U-87 MG) highlighted the compound's potential role in modulating cellular metabolism and apoptosis pathways .
Case Study: U-87 MG Cell Line
In vitro studies utilizing Raman imaging techniques revealed that interactions between cardiolipin and cytochrome c were influenced by treatments involving Compound C-87. The results indicated alterations in mitochondrial energy homeostasis, suggesting that C-87 could play a role in enhancing therapeutic strategies against glioblastoma by targeting metabolic pathways .
Future Research Directions
Further research is warranted to explore the full spectrum of applications for Compound C-87. Potential areas include:
- Autoimmune Disease Management : Investigating its efficacy in conditions like lupus or rheumatoid arthritis.
- Transplant Medicine : Evaluating long-term outcomes in organ transplant recipients.
- Combination Therapies : Assessing synergistic effects with other immunosuppressants or cancer therapies.
Mechanism of Action
C 87 exerts its effects by directly binding to TNF-α, thereby inhibiting its cytotoxic activity. This binding prevents TNF-α from interacting with its receptors on the cell surface, blocking the downstream signaling pathways that lead to inflammation and cell death. The inhibition of TNF-α-induced activation of caspase-3 and caspase-8, as well as the reduction of c-Jun N-terminal kinase (JNK) activity, are key aspects of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Infliximab: A monoclonal antibody that also targets TNF-α.
Etanercept: A fusion protein that acts as a TNF-α inhibitor.
Adalimumab: Another monoclonal antibody targeting TNF-α.
Uniqueness of C 87
This compound is unique due to its small-molecule structure, which allows for easier synthesis and modification compared to larger biologics like monoclonal antibodies. Its ability to inhibit TNF-α with high specificity and potency makes it a valuable tool in both research and potential therapeutic applications .
Biological Activity
C 87 is a small-molecule compound identified as a potent inhibitor of Tumor Necrosis Factor alpha (TNFα), a cytokine involved in systemic inflammation and implicated in various inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.
This compound was discovered through a combination of computer-aided drug design and functional assays. It specifically binds to TNFα, inhibiting its cytotoxic effects on cells. The dissociation constant (Kd) for this compound binding to human TNFα is reported to be approximately 110 nM , indicating strong binding affinity . The compound's mechanism involves blocking TNFα-induced signaling pathways, which are critical in mediating inflammatory responses.
Key Findings from Research
- Inhibition of Cytotoxicity : this compound demonstrated an IC50 value of 8.73 µM in L929 fibroblast cells, indicating its effectiveness in preventing TNFα-mediated cell death .
- Reduction of Inflammation : In murine models of acute hepatitis, this compound significantly attenuated TNFα-induced liver injury, leading to improved survival rates .
- Specificity : Studies showed that this compound selectively inhibited TNFα-induced cytotoxicity without affecting cell death induced by other agents like chemotherapeutic drugs (VP16 and ADR) or Fas antibody .
Table 1: Comparison of this compound with Other Compounds
Compound | Kd (nM) | IC50 (µM) | Inhibition Type |
---|---|---|---|
This compound | 110 | 8.73 | TNFα-mediated cytotoxicity |
A1 | - | Not reported | Variable inhibition |
A3 | - | Not reported | Variable inhibition |
A8 | - | No effect | TNFα-induced cytotoxicity |
Table 2: Efficacy of this compound in Preclinical Models
Model | Effect Observed | Outcome |
---|---|---|
Murine Acute Hepatitis | Attenuation of liver injury | Increased survival |
L929 Fibroblast Cells | Blocked TNFα-induced cell death | Survival rate improved by ~70% |
Jurkat Cells | No effect on Fas antibody-induced death | Specific inhibition confirmed |
Case Study 1: Murine Acute Hepatitis Model
In a study assessing the efficacy of this compound, mice were subjected to TNFα-induced acute hepatitis. Treatment with this compound resulted in significant reductions in liver damage markers and improved survival rates compared to untreated controls. This highlights the compound's potential for treating TNFα-mediated diseases.
Case Study 2: Cytotoxicity in L929 Cells
L929 fibroblast cells were treated with varying concentrations of this compound alongside TNFα. The results indicated that this compound effectively blocked TNFα-induced cytotoxicity, with survival rates reaching up to 70% compared to controls receiving only TNFα . This suggests that this compound could be a viable therapeutic option for conditions characterized by excessive TNFα activity.
Q & A
Basic Research Questions
Q. How should researchers design experiments to synthesize and characterize Compound C 87 with reproducibility in mind?
- Methodological Answer : Synthesis protocols should prioritize step-by-step documentation, including reagent purity (e.g., ≥99% HPLC-grade solvents), reaction conditions (temperature, pH, catalysts), and purification methods (e.g., column chromatography or recrystallization). Characterization requires multiple orthogonal techniques:
- Spectroscopic Analysis : NMR (¹H, ¹³C) for structural elucidation .
- Chromatographic Validation : HPLC or GC-MS to confirm purity .
Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable replication .
Q. What are the foundational steps to validate the stability of Compound this compound under varying environmental conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled stressors:
- Thermal Stability : Expose to temperatures from 4°C to 40°C for 1–12 weeks .
- Photolytic Resistance : Use UV-Vis irradiation (e.g., 254 nm) for 24–72 hours .
- Data Collection : Monitor degradation via spectroscopic shifts or mass loss, analyzed using ANOVA to identify significant changes .
Q. How can researchers ensure accurate quantification of Compound this compound in complex matrices (e.g., biological samples)?
- Methodological Answer : Employ calibration curves with internal standards (e.g., deuterated analogs) to correct for matrix effects. Validate methods using:
- Recovery Studies : Spike known concentrations into matrices (e.g., plasma) and calculate recovery rates (target: 85–115%) .
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for Compound this compound’s reactivity?
- Methodological Answer :
- Re-evaluate Models : Cross-check density functional theory (DFT) parameters (e.g., basis sets, solvation models) against experimental conditions .
- Error Analysis : Quantify uncertainties in computational inputs (e.g., bond lengths ±0.01 Å) and experimental measurements (e.g., ±2% instrument error) .
- Collaborative Workflow : Integrate computational chemists and experimentalists to iteratively refine hypotheses .
Q. How should researchers address discrepancies in reported bioactivity data for Compound this compound across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets from literature, normalizing variables (e.g., IC50 values adjusted for assay type) .
- Sensitivity Testing : Replicate conflicting assays under standardized conditions (e.g., cell line ATCC-CRL-3216, 48-hour exposure) .
- Statistical Reconciliation : Use multivariate regression to identify confounding factors (e.g., solvent polarity, incubation time) .
Q. What advanced techniques are suitable for probing Compound this compound’s interaction with non-canonical targets (e.g., allosteric enzyme sites)?
- Methodological Answer :
- Biophysical Assays : Surface plasmon resonance (SPR) for real-time binding kinetics (ka, kd) .
- Cryo-EM/X-ray Crystallography : Resolve 3D structures of target complexes at ≤2.0 Å resolution .
- Machine Learning : Train models on existing protein-ligand datasets to predict binding hotspots .
Q. Methodological Frameworks
Q. How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for Compound this compound?
- Example Workflow :
Feasibility : Assess lab resources (e.g., “Can we synthesize 100 mg of this compound within 3 months?”) .
Novelty Gap : Use SciFinder or Reaxys to identify understudied derivatives (e.g., halogenated analogs) .
Ethical Compliance : Verify biocompatibility thresholds (e.g., LD50 > 500 mg/kg in rodents) .
Q. What statistical approaches are critical for analyzing dose-response relationships in Compound this compound studies?
- Guidelines :
- Nonlinear Regression : Fit data to Hill or Logit models using tools like GraphPad Prism .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .
- Power Analysis : Ensure sample size (n ≥ 6) achieves 80% power for effect sizes ≥20% .
Q. Data Management and Reproducibility
Q. How to structure supplementary materials for studies on Compound this compound to meet journal standards?
- Checklist :
- Raw Data : Upload NMR/FACS/TGA traces as .cif or .txt files .
- Synthetic Protocols : Detail catalyst recycling steps or solvent recovery methods .
- Ethics Statements : Include IACUC or IRB approval codes for in vivo work .
Q. What tools facilitate interdisciplinary collaboration in this compound research (e.g., materials science + pharmacology)?
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClN6O3S/c25-18-12-11-17(13-20(18)31(33)34)27-28-22-21(16-9-5-2-6-10-16)29-30(23(22)32)24-26-19(14-35-24)15-7-3-1-4-8-15/h1-14,29H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEQQWJUYYUNQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.